molecular formula C11H16BrNO B1409212 4-(Piperidin-4-yl)phenol hydrobromide CAS No. 1869912-48-0

4-(Piperidin-4-yl)phenol hydrobromide

Cat. No. B1409212
M. Wt: 258.15 g/mol
InChI Key: BSEWCHKPJQZHID-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yl)phenol hydrobromide” is a chemical compound with the CAS Number: 1869912-48-0 . It has a molecular weight of 258.16 and its IUPAC name is 4-(piperidin-4-yl)phenol hydrobromide .


Molecular Structure Analysis

The InChI code for “4-(Piperidin-4-yl)phenol hydrobromide” is 1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Piperidin-4-yl)phenol hydrobromide” is a solid at room temperature . It has a molecular weight of 258.16 .

Scientific Research Applications

Crystal Structure Analysis

4-(Piperidin-4-yl)phenol hydrobromide and its derivatives have been extensively studied for their crystal structures. For instance, the compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate has been analyzed, revealing significant details about its crystal packing and hydrogen bonding interactions, which are crucial for understanding its properties and potential applications in material science (Jasinski et al., 2009).

Electrochemical Studies

The electrochemical behavior of compounds similar to 4-(Piperidin-4-yl)phenol hydrobromide, like 4-(piperazin-1-yl)phenols, has been studied, particularly their oxidation properties in the presence of indole derivatives. This research is vital for understanding the chemical reactivity of these compounds and their potential use in synthetic chemistry (Amani et al., 2012).

Quantum Chemical and Molecular Dynamic Studies

Theoretical and computational studies have been conducted on compounds structurally related to 4-(Piperidin-4-yl)phenol hydrobromide, providing insights into their electronic, structural, and reactive properties. This information is crucial for drug design and understanding the biological activity of these compounds (Ulaş, 2020).

Molecular Interaction Analysis

Studies have delved into the hydrogen-bond interactions and molecular arrangements of compounds akin to 4-(Piperidin-4-yl)phenol hydrobromide, essential for material science and understanding the compounds' behavior in various environments (Simões et al., 2012).

Protective Group Evaluation

2-(Piperidine-1-yl)-ethyl (PIP) has been evaluated as a protecting group for phenols, showing stability under various conditions. This research is vital for synthetic chemistry, providing insights into protecting groups' stability and reactivity (Norén, 2021).

Corrosion Inhibition Studies

Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, which is essential for industrial applications, particularly in materials prone to corrosion (Kaya et al., 2016).

Estrogen Receptor Modulation

Novel derivatives of 4-(Piperidin-4-yl)phenol hydrobromide have been synthesized and shown to have potential as estrogen receptor modulators, which could have implications in treating conditions related to estrogen receptor activity (Sato et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with it are P261, P305, P351, and P338 .

properties

IUPAC Name

4-piperidin-4-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEWCHKPJQZHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)phenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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